molecular formula C7H5Cl2NO3 B1600442 (2,3-Dichloro-6-nitrophenyl)methanol CAS No. 393078-37-0

(2,3-Dichloro-6-nitrophenyl)methanol

Cat. No. B1600442
CAS RN: 393078-37-0
M. Wt: 222.02 g/mol
InChI Key: OCSXCROLWYVFAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2,3-Dichloro-6-nitrophenyl)methanol” is a chemical compound with the molecular formula C7H5Cl2NO3 . Its average mass is 222.025 Da and its mono-isotopic mass is 220.964645 Da .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H5Cl2NO3/c8-5-1-2-6(10(12)13)4(3-11)7(5)9/h1-2,11H,3H2 .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 222.03 . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Catalytic Reactions and Synthesis

  • N-Methylation of Amines and Transfer Hydrogenation of Nitroarenes

    Methanol, a potential hydrogen source and C1 synthon, finds interesting applications in chemical synthesis. A study reported a clean and cost-competitive method for selective N-methylation of amines using methanol, with RuCl3.xH2O as a ligand-free catalyst, demonstrating its synthetic value in producing pharmaceutical agents like venlafaxine and imipramine through late-stage functionalization from readily available chemicals (Sarki et al., 2021).

  • C-H Halogenation in Arene Synthesis

    The palladium-catalyzed iterative C-H halogenation reactions were utilized to prepare multi-substituted arenes, including (6-Amino-2-chloro-3-fluorophenyl)methanol. This approach offered advantages such as milder conditions, higher yields, and better selectivity compared to traditional methods, highlighting the potential for high chemical diversity in synthesis (Sun, Sun, & Rao, 2014).

Material Science and Chemical Properties

  • Solvatochromism and Chemical Probes

    The solvatochromic behavior of nitro-substituted phenolates was studied, revealing a reversal in solvatochromism and providing insights into nonspecific solute-solvent interactions and hydrogen bonding. These compounds were used as probes to investigate binary solvent mixtures, shedding light on solvent-solvent and solute-solvent interactions (Nandi et al., 2012).

  • Photolysis of Chloro Nitroso Compounds

    The study of the photolysis of gem-chloronitrosoalkanes, including the model compound 2-chloro-2-nitrosoadamantane, in methanol revealed a complex mechanism involving C-NO bond cleavage and the transient formation of chloroalkyl radicals. This research provides a deeper understanding of the photolytic behavior of chloro nitroso compounds in alcoholic solvents (Kayen & Boer, 2010).

Safety and Hazards

The safety data sheet (SDS) for “(2,3-Dichloro-6-nitrophenyl)methanol” can be found at the provided link . It’s important to handle this compound with care, avoid breathing in its mist, gas, or vapors, and avoid contact with skin and eyes .

properties

IUPAC Name

(2,3-dichloro-6-nitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO3/c8-5-1-2-6(10(12)13)4(3-11)7(5)9/h1-2,11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCSXCROLWYVFAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])CO)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60457273
Record name 2,3dichloro-6-nitro benzylalcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60457273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

393078-37-0
Record name 2,3dichloro-6-nitro benzylalcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60457273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dichloro-6-nitrobenzyl alcohol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z23KFN4ZZS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To form 2,3-dichloro-6-nitrobenzylalcohol (compound XX) from 2,3-dichloro-6-nitro benzaldehyde (compound XIX), compound XIX is preferably solubilized in a solvent or solvent mixture such as toluene and methanol. The solution of compound XIX is added to a reducing solution such as sodium borohydride in an organic solvent over a period of time to maintain a reaction temperature below about 40° C., preferably 25° C. The reaction is preferably stirred for 24 hours at room temperature under nitrogen and then washed with water. After removing the aqueous layer the organic layer is azeotropically dried and concentrated forming 2,3-dichloro-6-nitrobenzylalcohol (compound XX).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 2,3-dichloro-6-nitrobenzaldehyde (7.62 g, 34.9 mmol) in tetrahydrofuran (75 mL) was added sodium borohydride (1.31 g, 34.9 mmol) followed by ethanol (1.75 mL), and the mixture was stirred for 1.5 hours. Saturated aqueous ammonium chloride (75 mL) was added, and the solution was extracted three times with EtOAc. The combined organic layers were dried (MgSO4) and then concentrated to give 2,3-dichloro-6-nitrobenzyl alcohol, as an oil which crystallised, 7.62 g (98%).
Quantity
7.62 g
Type
reactant
Reaction Step One
Quantity
1.31 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
1.75 mL
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

196MBT36 (100 mg, 0.455 mmol) was dissolved in methanol (2 mL). Sodium borohydride (17 mg, 0.455 mmol) was added and the mixture was stirred for 30 minutes at room temperature. Saturated aqueous ammonium chloride (1 mL) was added and extracted with dichloromethane (2×10 mL). The combined organic phases were dried over Na2SO4, filtered and evaporated to give 2,3-dichloro-6-nitrobenzyl alcohol (196MBT46-A, 92 mg, 91%) as a yellow solid.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
17 mg
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2,3-Dichloro-6-nitrophenyl)methanol
Reactant of Route 2
Reactant of Route 2
(2,3-Dichloro-6-nitrophenyl)methanol
Reactant of Route 3
Reactant of Route 3
(2,3-Dichloro-6-nitrophenyl)methanol
Reactant of Route 4
Reactant of Route 4
(2,3-Dichloro-6-nitrophenyl)methanol
Reactant of Route 5
Reactant of Route 5
(2,3-Dichloro-6-nitrophenyl)methanol
Reactant of Route 6
Reactant of Route 6
(2,3-Dichloro-6-nitrophenyl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.